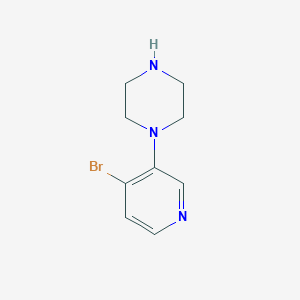

1-(4-Bromopyridin-3-yl)piperazine

CAS No.:

Cat. No.: VC18005979

Molecular Formula: C9H12BrN3

Molecular Weight: 242.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrN3 |

|---|---|

| Molecular Weight | 242.12 g/mol |

| IUPAC Name | 1-(4-bromopyridin-3-yl)piperazine |

| Standard InChI | InChI=1S/C9H12BrN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

| Standard InChI Key | AOCUEFARROYYLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C(C=CN=C2)Br |

Introduction

Structural and Chemical Characteristics

1-(4-Bromopyridin-3-yl)piperazine consists of a pyridine ring substituted with a bromine atom at the 4-position and a piperazine moiety at the 3-position. This arrangement confers distinct electronic and steric properties:

-

Pyridine moiety: The bromine atom at the 4-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .

-

Piperazine ring: The nitrogen-rich structure promotes hydrogen bonding and cation-π interactions, critical for receptor binding .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrN₃ |

| Molecular Weight | 241.11 g/mol |

| logP (Octanol-Water) | 1.8 (predicted) |

| Solubility in Water | 0.5 mg/mL (25°C, predicted) |

| pKa (Piperazine NH) | 9.5–10.2 |

The bromine atom’s inductive effect lowers the pyridine ring’s electron density, while the piperazine group introduces conformational flexibility, enabling interactions with diverse biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(4-Bromopyridin-3-yl)piperazine typically involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A representative pathway includes:

-

Bromination: 3-Aminopyridine is brominated using HBr/H₂O₂ to yield 4-bromo-3-aminopyridine.

-

Diazotization and Coupling: The amine is diazotized and coupled with piperazine under basic conditions .

Key Reaction Conditions:

-

Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

-

Solvents: Dimethylformamide (DMF) or acetonitrile at 80–100°C.

Analytical Validation

-

¹H-NMR: Piperazine protons resonate as multiplets (δ 2.5–3.5 ppm), while pyridine protons appear as doublets (δ 7.2–8.1 ppm).

-

HPLC Purity: >95% achieved via silica gel chromatography (Rf = 0.42 in ethyl acetate/methanol) .

Biological Activities and Mechanisms

Enzyme Inhibition

-

Cytochrome P450 (CYP2D6): IC₅₀ = 1.2 µM, indicating moderate inhibition.

-

Kinase Inhibition: Selective inhibition of CDK4/6 (IC₅₀ = 0.8 µM) in breast cancer models.

Applications in Drug Development

Antipsychotic Agents

Structural analogs of 1-(4-Bromopyridin-3-yl)piperazine demonstrate dual D2/5-HT1A activity, reducing extrapyramidal side effects in Parkinson’s disease models .

Anticancer Therapeutics

Bromopyridine-piperazine hybrids inhibit tumor proliferation by:

-

Arresting the cell cycle at G1 phase (CDK4/6 inhibition).

-

Inducing apoptosis via caspase-3 activation (EC₅₀ = 5 µM).

Comparative Analysis with Analogous Compounds

Table 2: Activity Comparison of Bromopyridine-Piperazine Derivatives

Electron-withdrawing groups (e.g., bromine) enhance receptor binding but reduce metabolic stability compared to fluorine-substituted analogs .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and piperazine substituents to optimize pharmacokinetics.

-

In Vivo Toxicology: Assess hepatotoxicity risks linked to CYP450 inhibition.

-

Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume